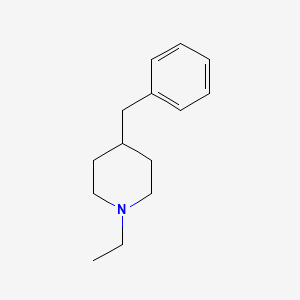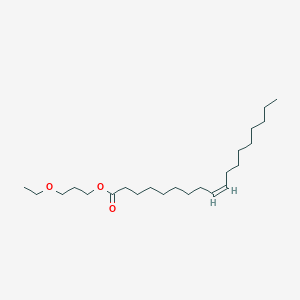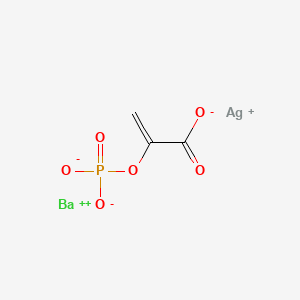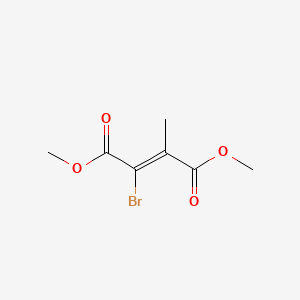
Einecs 235-261-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Nickel compounds are widely used in various industrial applications due to their unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel compounds can be synthesized through various chemical reactions. One common method involves the reaction of nickel metal with acids to form nickel salts. For example, nickel can react with sulfuric acid to produce nickel sulfate:
Ni+H2SO4→NiSO4+H2
Industrial Production Methods
Industrial production of nickel compounds often involves the extraction of nickel from its ores, such as pentlandite and laterite. The extracted nickel is then processed through various chemical reactions to produce different nickel compounds. For instance, nickel sulfate is produced by dissolving nickel oxide in sulfuric acid.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel compounds undergo various chemical reactions, including:
Oxidation: Nickel can be oxidized to form nickel oxide.
Reduction: Nickel compounds can be reduced to metallic nickel.
Substitution: Nickel can form complex compounds through substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving nickel compounds include acids (e.g., sulfuric acid, hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., hydrogen gas).
Major Products
The major products formed from reactions involving nickel compounds include nickel oxide, nickel sulfate, and nickel chloride.
Wissenschaftliche Forschungsanwendungen
Nickel compounds have a wide range of scientific research applications:
Chemistry: Nickel compounds are used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: Nickel is an essential trace element for some microorganisms and plants. Nickel compounds are used in studies related to enzyme function and metabolism.
Medicine: Nickel compounds are used in medical devices and implants due to their biocompatibility.
Industry: Nickel compounds are used in electroplating, battery production, and as pigments in ceramics and glass.
Wirkmechanismus
The mechanism of action of nickel compounds depends on their specific application. In catalysis, nickel compounds facilitate chemical reactions by providing an active surface for reactants to interact. In biological systems, nickel ions can bind to enzymes and influence their activity. The molecular targets and pathways involved vary depending on the specific nickel compound and its application.
Vergleich Mit ähnlichen Verbindungen
Nickel compounds can be compared with other transition metal compounds, such as those of cobalt and copper. While all these metals can form similar types of compounds (e.g., oxides, sulfates, chlorides), nickel compounds are unique in their catalytic properties and biocompatibility. Similar compounds include:
Cobalt compounds: Used in batteries and as catalysts.
Copper compounds: Used in electrical applications and as antimicrobial agents.
Eigenschaften
CAS-Nummer |
12142-92-6 |
|---|---|
Molekularformel |
NiZr2 |
Molekulargewicht |
241.14 g/mol |
IUPAC-Name |
nickel;zirconium |
InChI |
InChI=1S/Ni.2Zr |
InChI-Schlüssel |
FFHHUTIYUSMYMU-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Zr].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)










